6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole is a complex organic compound that features a boron-containing dioxaborolane ring fused to a pyrrolo[2,1-b]oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolo[2,1-b]oxazole core. One common method involves the reaction of a suitable pyrrolo[2,1-b]oxazole derivative with pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) under catalytic conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole can undergo various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic reactions, the boron atom can facilitate the formation of new bonds by stabilizing transition states and intermediates . In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): A simpler boron-containing compound used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other boron-containing compounds may not be suitable .
Properties
Molecular Formula |
C12H16BNO3 |
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Molecular Weight |
233.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-10-14(8-9)5-6-15-10/h5-8H,1-4H3 |
InChI Key |
KEIXEPKRCIRKSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=COC3=C2 |
Origin of Product |
United States |
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